Embutramide
Description
Historical Trajectory of Embutramide Investigation
The investigation of this compound commenced in 1958, when it was developed by Hoechst A.G. wikipedia.org The initial research explored its potential as a general anesthetic agent in medical practice. wikipedia.org However, these early studies revealed that this compound possesses a very narrow therapeutic window; a slight increase from an effective sedative dose could lead to fatal respiratory depression and ventricular arrhythmia. wikipedia.org
Due to these findings, this compound was deemed too dangerous for use as an anesthetic in humans and was never adopted for medical purposes. wikipedia.org Instead, its potent effects led to its application in veterinary medicine as a euthanizing agent, often in combination with other substances to ensure a rapid and irreversible cessation of vital functions. wikipedia.orgirispublishers.com This application has made it a subject of study in veterinary pharmacology and toxicology. Furthermore, its availability has led to instances of its use in human self-harm, which has brought it to the attention of forensic toxicologists who have developed methods for its detection in biological samples. nih.govmurdoch.edu.au In 2006, due to its potential for abuse, it was classified as a Schedule III controlled substance in the United States. wikipedia.org
Scholarly Significance of this compound within Pharmaceutical and Chemical Sciences
The scholarly significance of this compound in the pharmaceutical and chemical sciences is multifaceted. From a pharmacological standpoint, it serves as an interesting case study in structure-activity relationships, being structurally related to the neurotransmitter GHB. wikipedia.org Its mechanism of action, which involves profound central nervous system depression leading to respiratory paralysis, is a subject of academic inquiry. irispublishers.comoup.com
In the realm of analytical chemistry and forensic science, this compound is of considerable importance. Its use in veterinary euthanasia solutions, such as T61, which also contains mebezonium (B1211741) iodide and tetracaine (B1683103), necessitates the development of robust and sensitive analytical methods for its detection and quantification in various biological matrices. nih.govnih.govnih.gov Researchers have developed numerous techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with various detectors, to identify its presence in post-mortem and clinical toxicology cases. nih.govnih.govoup.com These analytical investigations are crucial for forensic death investigations and for understanding the pharmacokinetics of the compound. murdoch.edu.aunih.gov The study of its distribution in different body tissues and fluids provides valuable data for toxicological interpretation. nih.govnih.gov
Detailed Research Findings
Scientific research has established a clear profile of this compound's chemical and physical properties. These characteristics are fundamental to its synthesis, analytical detection, and understanding its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide | wikipedia.orgnih.gov |
| Molecular Formula | C17H27NO3 | nih.gov |
| Molecular Weight | 293.4 g/mol | nih.gov |
| CAS Number | 15687-14-6 | wikipedia.org |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results |
The synthesis of this compound has been described in scientific literature and patents. A common synthetic route involves the following key steps:
Alkylation of (3-methoxyphenyl)acetonitrile (B41291) with bromoethane (B45996). wikipedia.org
Reduction of the resulting nitrile to form 2-ethyl-2-(3-methoxyphenyl)butan-1-amine. wikipedia.org
Amide formation through the reaction of the amine with gamma-butyrolactone (B3396035) (GBL) to yield this compound. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-4-17(5-2,13-18-16(20)10-7-11-19)14-8-6-9-15(12-14)21-3/h6,8-9,12,19H,4-5,7,10-11,13H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBMDLOSPKIWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)CCCO)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057654 | |
| Record name | Embutramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-14-6 | |
| Record name | Embutramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Embutramide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Embutramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Embutramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Embutramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMBUTRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4TQG94T1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Embutramide
Diverse Synthetic Routes for Embutramide Production
The synthesis of this compound is a well-documented process that can be achieved through various chemical reactions. The primary route involves a multi-step approach that builds the molecule sequentially.
Multi-Step Synthesis Approaches
The production of this compound is typically accomplished through a three-step synthetic pathway. wikipedia.org This method begins with a nitrile compound and progressively adds the necessary functional groups to arrive at the final amide structure.
Alkylation : The first step involves the dialkylation of a phenylacetonitrile (B145931) derivative.
Reduction : The nitrile group of the resulting intermediate is then reduced to a primary amine.
Amide Formation : The final step is the formation of the amide bond to yield this compound.
This sequential process allows for the controlled construction of the complex molecule from simpler starting materials. wikipedia.orgscience24.com
Phase-Transfer Catalysis in Alkylation Steps
The initial alkylation of (3-methoxyphenyl)acetonitrile (B41291) with bromoethane (B45996) is a critical step in the synthesis. wikipedia.org To facilitate this reaction between an organic substrate and an inorganic base, phase-transfer catalysis (PTC) is employed. science24.com This technique uses a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, to shuttle reactants across the boundary of two immiscible phases (e.g., an organic solvent and an aqueous solution of a base). wikipedia.org
In the synthesis of the this compound precursor, Tetrabutylammonium Bromide (TBAB) is used as the catalyst in conjunction with a 60% aqueous solution of potassium hydroxide (B78521) (KOH) as the base. science24.com The PTC method allows for the efficient deprotonation of the acetonitrile (B52724) derivative, enabling subsequent alkylation to occur effectively. science24.com This approach is noted for providing excellent yield and purity of the resulting dinitrile, 2-ethyl-2-(3-methoxyphenyl)butanenitrile. science24.com
Catalytic Reduction Techniques for Intermediate Conversion
Following the alkylation step, the nitrile intermediate, 2-ethyl-2-(3-methoxyphenyl)butanenitrile, must be converted to its corresponding primary amine. This is achieved through catalytic reduction. wikipedia.orgscience24.com A common method involves using a reducing agent like sodium borohydride (B1222165) in the presence of a catalyst such as cobalt (II) chloride or nickel (II) chloride in a methanol (B129727) solvent. science24.com
This technique provides mild reaction conditions, operating under atmospheric pressure, which is a notable advantage over methods requiring high-pressure hydrogenation. science24.com The catalytic system facilitates the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂), yielding 2-ethyl-2-(3-methoxyphenyl)butan-1-amine with good yield and high purity. science24.com
Precursor Compounds and Reaction Conditions in this compound Synthesis
The successful synthesis of this compound relies on specific precursor compounds and controlled reaction conditions at each stage of the multi-step process. wikipedia.orgscience24.com
| Synthetic Step | Precursor Compounds | Reagents and Catalysts | Key Reaction Conditions |
| Alkylation | (3-methoxyphenyl)acetonitrile, Bromoethane | Potassium Hydroxide (KOH), Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalysis (PTC), 60% aqueous KOH solution science24.com |
| Reduction | 2-ethyl-2-(3-methoxyphenyl)butanenitrile | Sodium Borohydride, Cobalt (II) Chloride or Nickel (II) Chloride, Methanol | Mild conditions, atmospheric pressure science24.com |
| Amide Formation | 2-ethyl-2-(3-methoxyphenyl)butan-1-amine | gamma-Butyrolactone (B3396035) (GBL) | Amide formation via reaction with lactone wikipedia.org |
This table outlines the primary precursors and conditions for the synthesis of this compound.
Strategies for Enhancing Synthetic Yield and Purity
Optimizing the synthetic route is crucial for maximizing the yield and ensuring the high purity of the final product. In the synthesis of this compound, specific strategies have been identified to enhance efficiency.
Furthermore, the choice of a catalytic reduction system using sodium borohydride with cobalt or nickel salts allows the reaction to proceed under mild conditions, which helps to limit the formation of impurities compared to more aggressive reduction methods. science24.com
Chemical Transformations and Potential Derivatization for Research Applications
The functional groups present in the this compound molecule—specifically the tertiary alcohol, ether, and amide groups—offer sites for chemical transformation and derivatization. drugbank.com Such modifications are valuable in research for creating analogues for structure-activity relationship (SAR) studies or for developing analytical methods. biomedres.usbiomedres.us
A documented example of derivatization is the conversion of the hydroxyl group of this compound into its trimethylsilyl (B98337) (TMS) ether. rsc.org This transformation is performed for analytical purposes, as the resulting TMS derivative is more volatile and thermally stable, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS). rsc.orgresearchgate.net
For research applications, several potential derivatization strategies could be explored:
Esterification/Etherification of the Hydroxyl Group : The primary alcohol can be converted into various esters or ethers. This allows for the exploration of how modifying the polarity and size of this part of the molecule affects its biological interactions. nih.govnih.gov
Modification of the Amide Bond : The amide linkage could be hydrolyzed to separate the molecule into its amine and carboxylic acid components, which could then be re-coupled with different partners to create a library of new compounds.
Demethylation of the Methoxy (B1213986) Group : The methyl group on the phenyl ring's ether could be cleaved to yield a phenolic hydroxyl group. This new functional group would significantly alter the molecule's properties and provide a new site for further derivatization.
These chemical transformations enable the systematic exploration of the chemical space around the core this compound structure, which is a fundamental practice in medicinal chemistry and drug discovery. biomedres.usresearchgate.net
Molecular and Cellular Mechanisms of Embutramide Action
Elucidation of Embutramide's Central Nervous System Depressant Effects
This compound is classified as a central nervous system (CNS) depressant. guidetopharmacology.org The primary function of CNS depressants is to reduce neuronal activity in the brain by slowing down the messages between the brain and the body. painphysicianjournal.com This action is primarily achieved by modulating the activity of the main inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA). biotech-asia.org
CNS depressants typically enhance the effect of GABA at the GABA-A receptor, which is a ligand-gated ion channel. mdpi.commdpi.com This enhancement leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes it more difficult for the neuron to fire an action potential, resulting in generalized depression of brain activity. nih.gov The effects manifest as sedation, relaxation, and decreased inhibition. painphysicianjournal.combiotech-asia.org this compound's potent sedative properties and its ability to induce respiratory depression are consistent with the effects of other CNS depressants that act on the GABAergic system. nih.gov
Molecular Basis of this compound-Induced Anesthesia
This compound was initially investigated as a potential general anesthetic agent. nih.gov General anesthetics induce a state of unconsciousness, amnesia, and analgesia, primarily by targeting neurotransmitter- and voltage-gated ion channels. mdpi.com The leading molecular target for many general anesthetics is the GABA-A receptor. mdpi.come-safe-anaesthesia.org
The anesthetic state is achieved by enhancing inhibitory neurotransmission (primarily via GABA-A receptors) and reducing excitatory neurotransmission. mdpi.com Different subunits of the GABA-A receptor are associated with specific components of anesthesia; for instance, α1 and β2 subunit-containing receptors are linked to sedative actions. mdpi.com By potentiating GABA-A receptor function, anesthetics can produce effects ranging from sedation to deep unconsciousness and muscle relaxation. mdpi.com Although this compound was ultimately deemed to have too narrow a therapeutic window for medical use as an anesthetic, its powerful sedative and CNS depressant effects strongly suggest that its mechanism for inducing an anesthetic-like state involves significant potentiation of GABA-A receptor activity, a hallmark of many anesthetic drugs. nih.gov
Cellular and Subcellular Interactions Contributing to Cardiotoxicity
A significant effect of this compound is its cardiotoxicity, specifically the induction of ventricular arrhythmia. nih.gov While the precise molecular pathway for this compound has not been fully elucidated, the mechanisms of drug-induced arrhythmias generally involve disruption of cardiac ion channel function and calcium homeostasis. nih.govnih.gov
Ventricular arrhythmias can be initiated by abnormal electrical impulses known as triggered activities, which are often caused by early afterdepolarizations (EADs). nih.gov EADs arise from an imbalance in ion currents that prolongs the cardiac action potential, allowing L-type calcium channels to reactivate inappropriately. nih.gov This leads to an influx of calcium that can trigger a new, aberrant action potential. nih.gov
Cellular mechanisms that can lead to such instability include:
Altered Calcium Homeostasis : A primary mechanism in cardiotoxicity is the disruption of normal calcium cycling within cardiomyocytes. nih.gov This can involve altered function of calcium channels or the sarcoplasmic reticulum.
Mitochondrial Dysfunction : The butyramide (B146194) moiety of this compound is structurally related to butyrate. Studies on other butyramide derivatives have shown that they can impact mitochondrial function. nih.gov Drug-induced mitochondrial impairment can lead to oxidative stress and reduced ATP production, compromising the energy-dependent ion pumps crucial for maintaining cardiac membrane potential and preventing arrhythmias. nih.gov
Oxidative Stress : Increased production of reactive oxygen species (ROS) can damage cellular components, including ion channels and membranes, contributing to the electrical instability that underlies arrhythmias. nih.gov
These potential interactions at the subcellular level likely contribute to the ventricular arrhythmias observed with this compound.
Structural Analogies and Their Implications for Receptor Binding
The structure of this compound provides insight into its potential molecular targets. It shares similarities with both gamma-hydroxybutyrate (GHB) and, more broadly, other CNS depressants, though its relationship with opioid analgesics is less defined.
This compound is structurally considered an analog of gamma-hydroxybutyrate (GHB), a neurotransmitter and CNS depressant. nih.gov This structural relationship is significant because GHB has a complex pharmacology, acting on at least two distinct receptor types: the high-affinity GHB receptor and, at higher concentrations, the GABA-B receptor. nih.govdoi.org
GHB Receptors : These are excitatory G-protein coupled receptors. doi.org
GABA-B Receptors : Activation of these receptors is responsible for the profound sedative-hypnotic and CNS depressant effects of GHB. doi.org
Given that this compound is a potent sedative, its activity is likely mediated through interactions with GABAergic systems, potentially including the GABA-B receptor, similar to the action of GHB at pharmacological doses. nih.govdoi.org
Table 1: Comparison of GHB and this compound
| Feature | Gamma-Hydroxybutyrate (GHB) | This compound |
|---|---|---|
| Classification | CNS Depressant, Neurotransmitter | CNS Depressant, Sedative |
| Structural Class | Short-chain fatty acid | Phenylpropane, N-acyl amine, Butyramide derivative |
| Known Receptor Targets | GHB Receptor, GABA-B Receptor | Inferred to act on GABAergic systems (GABA-A/GABA-B) |
| Primary CNS Effect | Dose-dependent; low doses may be excitatory, high doses are strongly depressant | Potent sedation and respiratory depression |
Opioid analgesics, such as morphine and fentanyl, represent another major class of CNS depressants. nih.gov They exert their effects primarily by acting as agonists at opioid receptors (mu, kappa, and delta). nih.govnih.gov These receptors are G-protein coupled receptors that, upon activation, lead to neuronal hyperpolarization by activating potassium channels and inhibiting calcium channels. nih.gov
The chemical structures of classical opioid analgesics are typically categorized into groups like morphinans (e.g., morphine, codeine) or piperidines (e.g., fentanyl). nih.gove-safe-anaesthesia.org A review of this compound's chemical structure, N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, does not show a direct or close structural analogy to these established opioid classes. guidetopharmacology.org While both compound types are CNS depressants, there is no evidence in the scientific literature to suggest that this compound binds with significant affinity to opioid receptors or that its structure was derived from an opioid template. guidetopharmacology.orgnih.gov Therefore, its depressant effects are considered to occur through distinct molecular pathways, primarily the GABAergic and GHB-related systems.
Table 2: Receptor System Comparison
| Receptor System | Primary Endogenous Ligands | General Effect of Agonism | Relevance to this compound |
|---|---|---|---|
| GABA-A | GABA | Neuronal Inhibition (Chloride Influx) | Likely primary target for sedative/anesthetic effects. |
| GABA-B | GABA | Neuronal Inhibition (K+ efflux, Ca2+ influx inhibition) | Potential target due to structural analogy with GHB. |
| Opioid (Mu, Kappa, Delta) | Endorphins, Enkephalins, Dynorphins | Neuronal Inhibition, Analgesia | No established direct interaction or structural relationship. |
Advanced Research into Mechanotransduction and Cellular Responses
Mechanotransduction is the process by which cells convert mechanical stimuli into biochemical signals. nih.gov This process is fundamental to physiology, influencing cell growth, differentiation, and response in tissues constantly under physical forces, such as the cardiovascular system and bone. nih.govnih.gov Key molecular players in mechanotransduction include mechanically-gated ion channels (e.g., Piezo1), integrins that connect the cell to the extracellular matrix, and the cytoskeleton, which transmits forces throughout the cell. mdpi.comnih.gov
These mechanical signals can activate various downstream pathways, including G-protein mediated signaling and other kinase cascades, ultimately altering gene expression and cellular function. nih.gov For instance, in the cardiovascular system, mechanical forces like blood flow and pressure are critical in regulating vascular tone and cardiac remodeling. nih.gov
Currently, there is no published research directly investigating the effects of this compound on mechanotransduction pathways. While it is known to have profound effects on the cardiovascular system, it is not known if these effects involve any modulation of cellular mechanosensors or the downstream signaling pathways. nih.gov This remains a speculative area where future research could potentially explore whether this compound or its metabolites interfere with the mechanical sensing and response mechanisms of cardiomyocytes or vascular cells, which could represent a novel aspect of its cardiotoxic profile.
Metabolism and Pharmacokinetic Research of Embutramide in Preclinical Animal Models
In Vitro Studies of Embutramide Metabolism
In vitro metabolic studies are fundamental for predicting a compound's in vivo behavior, identifying potential metabolites, and understanding the enzymes responsible for its biotransformation. nih.gov Standard methodologies for these investigations involve the use of hepatocytes, which contain a full complement of metabolic enzymes, and subcellular fractions like microsomes, which are enriched in specific enzyme systems. thermofisher.comspringernature.com
Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full array of hepatic enzymes, including both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) systems, making them an ideal model for studying drug disposition. thermofisher.comdls.com These cells can be used in suspension or as plated cultures to investigate metabolic stability and identify metabolites. nih.govresearchgate.net Perfused organ systems, such as a perfused liver, offer a more physiologically complex model that maintains the organ's architecture and can provide insights into hepatic clearance.
While these are standard, well-established methods for characterizing new chemical entities, specific studies detailing the use of isolated hepatocytes or perfused organ systems to investigate the metabolic pathways of this compound are not extensively documented in publicly available scientific literature.
Subcellular fractions, particularly liver microsomes, are widely used in preclinical research to assess metabolic stability and characterize enzymatic pathways. nih.govspringernature.com Microsomes are vesicles formed from the endoplasmic reticulum that are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are central to the metabolism of many xenobiotics. thermofisher.com Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH for CYP enzymes) allows researchers to determine the rate of metabolism and identify the primary enzymes involved through reaction phenotyping. nih.gov
Despite the utility of this approach, specific research applying liver microsomal fractions to the systematic study of this compound's metabolism is not readily found in the peer-reviewed literature. Such studies would be necessary to identify the specific CYP isoforms responsible for its biotransformation.
Understanding the kinetics of the enzymes that metabolize a drug is essential for predicting its disposition and potential for drug-drug interactions. nih.gov Enzyme kinetic studies determine key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). biochemistryresearchjournal.comresearcher.life This information helps to define metabolic clearance and inhibition potential. researcher.life The elucidation of metabolic pathways involves identifying the chemical modifications a compound undergoes, such as oxidation, reduction, hydrolysis, and conjugation. msdvetmanual.com
Detailed characterization of the enzyme kinetics and the specific metabolic pathways of this compound in preclinical animal models has not been thoroughly reported in the available scientific literature. The identification of major metabolites and the kinetic parameters of the enzymes involved remain areas for further investigation.
In Vivo Pharmacokinetic Profiling in Animal Models
In vivo studies are critical for understanding how a compound behaves within a complete biological system, integrating the processes of absorption, distribution, metabolism, and excretion. veteriankey.com
Following administration, a drug's absorption and subsequent distribution determine its concentration at various sites within the body. This compound is known for its rapid onset of action, which suggests rapid and wide distribution from the systemic circulation into various tissues.
A key study conducted by Braselton et al. (1988) confirmed the extensive tissue distribution of this compound across multiple preclinical species. nih.gov Using gas chromatography-mass spectrometry, the presence of this compound was identified in a wide array of tissues and fluids following its administration. This broad distribution is consistent with its lipophilic nature, allowing it to cross biological membranes, including the blood-brain barrier, to exert its effects on the central nervous system. The study examined tissues from bovine, canine, caprine, feline, ovine, and porcine species, demonstrating a consistent pattern of wide dissemination. nih.gov
Table 1: Documented Tissue Distribution of this compound in Preclinical Animal Models This table is based on qualitative data from analytical detection in various tissues.
| Species Studied | Tissues and Fluids Where this compound Was Detected |
|---|---|
| Bovine (Cattle) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Blood, Eye Fluid |
| Canine (Dog) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Blood, Eye Fluid |
| Caprine (Goat) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Blood, Eye Fluid |
| Feline (Cat) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Blood, Eye Fluid |
| Ovine (Sheep) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Blood, Eye Fluid |
| Porcine (Swine) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Blood, Eye Fluid |
Source: Braselton et al., 1988. nih.gov
While this study provides robust qualitative data on distribution, quantitative pharmacokinetic parameters such as bioavailability, peak plasma concentration (Cmax), and time to peak concentration (Tmax) are not well-documented in the literature for various animal models.
Table 2: Key Absorption and Distribution Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Value |
|---|---|---|
| Bioavailability (%) | Data not available in published literature | N/A |
| Tmax (Time to Peak Concentration) | Data not available in published literature | N/A |
| Cmax (Peak Plasma Concentration) | Data not available in published literature | N/A |
| Vd (Volume of Distribution) | Data not available in published literature | N/A |
Elimination describes the irreversible removal of a drug from the body, occurring through metabolism and excretion. lww.com Key parameters used to characterize elimination include the elimination half-life (t½), which is the time required for the drug concentration to decrease by half, and clearance (CL), which is the volume of plasma cleared of the drug per unit of time. nih.gov These parameters are crucial for understanding the duration of a drug's effect. nih.gov
The rapid action of this compound suggests that its elimination kinetics are also likely to be rapid. However, specific values for its elimination half-life and clearance rates in different preclinical animal species have not been extensively published. This lack of data prevents a detailed quantitative comparison of its elimination profile across species.
Table 3: Key Elimination Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Value |
|---|---|---|
| t½ (Elimination Half-Life) | Data not available in published literature | N/A |
| CL (Clearance) | Data not available in published literature | N/A |
Comparative Pharmacokinetics Across Different Animal Models
The study of comparative pharmacokinetics is crucial in preclinical drug development to understand interspecies differences in how a compound is absorbed, distributed, metabolized, and excreted (ADME). These differences can arise from variations in anatomy, physiology, and biochemical processes, such as digestive functions and drug metabolism rates across species. For this compound, pharmacokinetic profiles have been examined in a variety of mammalian species, providing a basis for understanding its behavior in different biological systems.
While detailed comparative analyses of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t½) for this compound are not extensively detailed in publicly available literature, the distribution across species has been a primary focus of research. Studies have confirmed the presence and distribution of this compound in canine, porcine, bovine, caprine, feline, and ovine species, indicating systemic absorption in these models. The levels of this compound found in the blood and liver of various animal species have been noted as comparable following administration. The selection of an appropriate animal model is critical for extrapolating preclinical data, with considerations for similarities in drug handling processes relative to the target species.
Table 1: Animal Models Used in this compound Research
| Species | Application in this compound Studies |
|---|---|
| Canine (Dog) | Tissue distribution analysis |
| Porcine (Pig) | Tissue distribution analysis |
| Bovine (Cattle) | Tissue distribution analysis |
| Caprine (Goat) | Tissue distribution analysis |
| Feline (Cat) | Tissue distribution analysis |
Distribution of this compound and its Metabolites in Biological Matrices of Animals
The distribution of a xenobiotic compound throughout the body is a critical component of its pharmacokinetic profile. Research on this compound has established its widespread distribution across various biological matrices in multiple animal species. Following administration, this compound has been identified in a range of tissues and fluids, underscoring its systemic availability.
A key study developed a procedure for the identification and quantification of this compound in numerous tissues and body fluids to confirm exposure. The compound was examined in the brain, lung, liver, kidney, skeletal muscle, urine, bile, eye fluid, and blood. This analysis encompassed a wide array of preclinical animal models, including bovine, canine, caprine, feline, ovine, and porcine species, demonstrating the compound's capacity to penetrate various physiological compartments. The liver, a primary organ for drug metabolism, consistently shows the presence of this compound.
While the distribution of the parent compound, this compound, has been characterized, there is a notable scarcity of information in the scientific literature regarding the specific distribution patterns of its metabolites in the biological matrices of these animal models. The primary focus has remained on the detection and quantification of this compound itself.
Table 2: Distribution of this compound in Animal Biological Matrices
| Biological Matrix | Species in Which this compound Was Detected | Reference |
|---|---|---|
| Blood | Bovine, Canine, Caprine, Feline, Ovine, Porcine | |
| Liver | Bovine, Canine, Caprine, Feline, Ovine, Porcine | |
| Kidney | Bovine, Canine, Caprine, Feline, Ovine, Porcine | |
| Brain | Bovine, Canine, Caprine, Feline, Ovine, Porcine | |
| Lung | Bovine, Canine, Caprine, Feline, Ovine, Porcine | |
| Skeletal Muscle | Bovine, Canine, Caprine, Feline, Ovine, Porcine | |
| Urine | Bovine, Canine, Caprine, Feline, Ovine, Porcine | |
| Bile | Bovine, Canine, Caprine, Feline, Ovine, Porcine |
Predictive Scaling from In Vitro to In Vivo Animal Data
Predictive scaling, often referred to as in vitro-in vivo correlation (IVIVC), is a cornerstone of modern pharmaceutical development. It involves creating a predictive mathematical model that relates an in vitro property of a drug to an in vivo pharmacokinetic response. This approach aims to streamline the development process by allowing in vitro data to serve as a surrogate for in vivo bioequivalence studies, thereby reducing the need for extensive animal testing.
The process typically involves using in vitro models, such as liver microsomes, to study the metabolic stability of a compound. Liver microsomes contain the major drug-metabolizing enzymes and are used to determine metabolic pathways and the rate of metabolism for a new chemical entity. By comparing the in vitro metabolism of a drug across liver microsomes from different species (e.g., rat, dog, monkey, human), researchers can identify the most relevant animal model for subsequent in vivo pharmacokinetic and toxicological studies. The intrinsic clearance data generated from these in vitro systems can then be used in mathematical models to predict in vivo clearance and other pharmacokinetic parameters.
Despite the established principles and methodologies for IVIVC in drug development, a review of the available scientific literature reveals a lack of specific studies applying these predictive scaling models to this compound in preclinical animal models. Research has not yet been published that details an established correlation between the in vitro metabolic fate of this compound and its observed in vivo pharmacokinetic profile in species such as dogs, rats, or pigs. Therefore, a predictive model for this compound based on IVIVC principles remains an area for future investigation.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Chloroquine (B1663885) |
| Lidocaine |
Pharmacological Classification and Categorization of Embutramide in Veterinary Sciences
Classification within Central Nervous System Depressants
Embutramide is pharmacologically classified as a potent central nervous system (CNS) depressant. federalregister.govaddictioncenter.comdrugbank.com Structurally, it is considered an analog of gamma-hydroxybutyrate (GHB), a known neurotransmitter with depressant effects on the central nervous system. wikipedia.org The mechanism of action involves a general reduction in the activity of the central nervous system. drugbank.com This classification is supported by research demonstrating its effects on locomotor activity and its substitution for other depressants like pentobarbital (B6593769) in animal studies. federalregister.gov
In the United States, its potential for abuse has led to its classification as a Schedule III controlled substance under the Controlled Substances Act (CSA). federalregister.govwikipedia.orgnih.gov This schedule is for drugs with a potential for abuse less than substances in Schedules I or II, where abuse may lead to moderate or low physical dependence or high psychological dependence. nih.gov this compound is specifically categorized with other depressants such as barbiturates and benzodiazepines. wikipedia.org
| Feature | Classification |
| Primary Pharmacological Group | Central Nervous System (CNS) Depressant federalregister.gov |
| Structural Relationship | Analog of gamma-hydroxybutyrate (GHB) wikipedia.org |
| Legal Classification (U.S.) | Schedule III Controlled Substance federalregister.govnih.gov |
| Associated Drug Classes | Sedative-Hypnotics, Anesthetics drugbank.comwikipedia.org |
Categorization as a Sedative and Anesthetic Agent for Research Purposes
This compound was originally developed by Hoechst A.G. in 1958 and investigated for its potential as a general anesthetic. wikipedia.org However, these investigations revealed that the compound has a very narrow therapeutic window. wikipedia.orgchemeurope.com While a dose of 50 mg/kg was found to produce effective sedation, a slightly higher dose of 75 mg/kg proved to be fatal in initial tests. wikipedia.orgchemeurope.com
Due to this narrow margin between sedation and lethality, it was considered too dangerous for clinical or medical use as a general anesthetic. wikipedia.org Despite its unsuitability for surgical anesthesia in a clinical setting, its potent sedative and anesthetic properties form the basis of its use in other contexts. wikipedia.orgevitachem.com Its ability to induce profound sedation and loss of consciousness is a key feature exploited for its application in veterinary euthanasia. evitachem.com Research into its effects often compares its sedative profile to that of barbiturates like pentobarbital. federalregister.gov
This compound's Role as a Component of Veterinary Euthanasia Solutions
Due to its potent CNS depressant and lethal properties, this compound found its primary application in veterinary medicine as a key component of euthanasia solutions. wikipedia.orgchemeurope.com It is not typically used alone but is formulated as part of a combination product. wikipedia.org
These injectable solutions are marketed under brand names such as Tributame® in the United States and Tanax® (also known as T-61) in Europe. wikipedia.orgnih.govncats.io The formulations are true solutions containing multiple active ingredients to ensure a rapid and smooth process. fda.gov Typically, this compound is combined with:
Chloroquine (B1663885): A cardiotoxic agent that also has some local anesthetic properties. wikipedia.orgfda.gov
Lidocaine: A local anesthetic included to reduce pain at the injection site. wikipedia.orgfda.govresearchgate.net
The combination of a potent sedative-anesthetic (this compound) with agents that ensure cardiac arrest forms the basis for its indication for euthanasia in animals, particularly dogs. wikipedia.orgfda.gov The use of a multi-component solution may also serve to lessen the abuse potential compared to single-agent barbiturates like pentobarbital. chemeurope.com
Biochemical Basis for Cardiotoxic Agent Classification
This compound is classified as a cardiotoxic agent due to its direct and severe effects on the cardiovascular system. evitachem.com Along with its strong sedative and respiratory depressant effects, this compound induces significant cardiac disturbances. wikipedia.org Specifically, administration of the compound leads to ventricular arrhythmia, which is an irregular heartbeat originating in the lower chambers of the heart. wikipedia.orgchemeurope.com
This direct impact on cardiac function is a primary contributor to its lethality. The rapid onset of severe ventricular dysrhythmias, following initial periods of apnea (B1277953) and ventricular asystole, contributes to circulatory collapse and death. fda.gov In the context of euthanasia solutions like Tributame®, the cardiotoxic effects of this compound are complemented by the inclusion of chloroquine phosphate, another substance known to affect cardiac function, to ensure rapid cardiac and central nervous system depression. fda.gov The combined effects lead to swift cardio-respiratory failure. researchgate.net
Preclinical Research Models and Specialized Applications of Embutramide
Application in Veterinary Euthanasia Research Protocols
Research into embutramide's use for euthanasia aims to refine methods and ensure they are as humane as possible. This compound was developed by Hoechst A.G. in 1958 and was initially investigated as a general anesthetic. wikipedia.org However, it was found to have a narrow therapeutic window, leading to its development as a euthanasia agent instead. wikipedia.org Research protocols often involve electroencephalogram (EEG) and electrocardiogram (ECG) recordings to determine the sequence of events, such as loss of consciousness and cardiac arrest, following administration. nih.govnih.govsigmaaldrich.com
Utility Across Diverse Animal Species (e.g., dogs, cats, ruminants, horses, laboratory animals)
This compound, typically as a component of combination products, has been evaluated for euthanasia in a wide array of animal species.
Dogs and Cats: Much of the research has focused on companion animals. Studies in dogs have shown that this compound-based solutions can induce rapid unconsciousness and death. nih.govwellbeingintlstudiesrepository.org Some research has also highlighted side effects like vocalization or muscle movement in a subset of animals, prompting further investigation into the drug's action and the refinement of administration protocols. nih.govnih.govsigmaaldrich.com
Horses: this compound is listed as a component in euthanasia agents intended for horses. wellbeingintlstudiesrepository.org Due to the potential for pain upon injection, its use in conscious horses is often debated, with guidelines frequently recommending administration only after the horse has been rendered unconscious through general anesthesia. wellbeingintlstudiesrepository.org
Ruminants: A study on the determination of this compound in mammalian tissues included its examination in bovine (cattle), caprine (goat), and ovine (sheep) species, indicating its use and study within this group. nih.gov Guidelines for the euthanasia of small ruminants and cattle primarily focus on methods like barbiturate (B1230296) overdose and captive bolt, but the analysis of this compound residues suggests its relevance in this context. tdl.orgaabp.orgtdl.org
Laboratory Animals: this compound, as part of the formulation T-61, is intended for the euthanasia of laboratory animals such as rats, mice, guinea pigs, and rabbits. wellbeingintlstudiesrepository.orgnih.govresearchgate.net Research involving these species has been crucial for ethical evaluations, with studies using EEG and other physiological monitors to confirm that loss of consciousness occurs before or simultaneously with muscle paralysis. nih.govnih.govsigmaaldrich.com
Investigation of Combination Formulations (e.g., Tributame/Tanax components)
This compound is almost exclusively used in combination formulations to enhance its euthanizing properties and mitigate undesirable side effects. The two most prominent formulations are Tanax (also known as T-61) and Tributame.
Tanax/T-61: This formulation combines this compound with a muscle relaxant (mebezonium iodide) and a local anesthetic (tetracaine hydrochloride). researchgate.netirispublishers.com The rationale is that this compound induces central nervous system depression and respiratory paralysis, the mebezonium (B1211741) iodide causes circulatory collapse and paralysis of skeletal muscles, and the tetracaine (B1683103) hydrochloride reduces pain at the injection site. irispublishers.com Research into T-61 has often focused on the ethical implications of including a paralytic agent, with studies designed to confirm that unconsciousness precedes paralysis. nih.govnih.govsigmaaldrich.com
Tributame: Marketed in the United States, this formulation contains this compound, chloroquine (B1663885) phosphate, and lidocaine. wikipedia.org Chloroquine acts as a cardiotoxin, and the addition of lidocaine, a local anesthetic, was found to nearly eliminate injection-site reactions observed in cats during developmental studies. wikipedia.org The combination of these three active components is designed to ensure a rapid and effective euthanasia through central nervous system depression, cardiovascular collapse, and hypoxia.
Table 1: Components of this compound Combination Formulations
| Formulation | This compound (Sedative/Anesthetic) | Muscle Relaxant / Cardiotoxin | Local Anesthetic |
|---|---|---|---|
| Tanax (T-61) | ✓ | Mebezonium Iodide | Tetracaine Hydrochloride |
| Tributame | ✓ | Chloroquine Phosphate | Lidocaine |
Use of this compound as a Reference Standard in Bioanalytical Development
The development of sensitive and specific analytical methods for detecting this compound in biological samples is crucial for forensic toxicology and drug disposition studies. These analytical procedures require pure this compound as a reference standard for method validation, calibration, and quality control.
Several advanced analytical techniques have been established for the determination of this compound:
High-Performance Liquid Chromatography (HPLC): Methods using HPLC with photodiode-array UV detection have been developed to identify and quantify this compound in human blood. pharmaffiliates.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a frequently used method for identifying this compound in various biological specimens. nih.govresearchgate.netrsc.org This technique offers high specificity and is suitable for forensic analysis to confirm intoxication or exposure. researchgate.net For instance, a procedure was developed for analyzing this compound in meat and bone meal, where it was converted to a trimethylsilyl (B98337) ether derivative before GC-MS determination. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method has been used for the simultaneous detection of the active ingredients of Tanax in equine serum, demonstrating its utility for determining very low concentrations of the analytes.
The availability of this compound as a certified reference material is essential for the accuracy and reliability of these bioanalytical methods in both research and forensic contexts. pharmaffiliates.com
Development and Evaluation of Preclinical Models for Drug Disposition Research
Preclinical models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds, including this compound. Research in this area helps to characterize how the drug behaves in the body, which is vital for both efficacy and toxicological assessment.
A key study in this area involved developing a procedure to identify and quantify this compound in various tissues and body fluids across multiple mammalian species. nih.gov This research provides a foundational preclinical model for understanding the drug's disposition.
Table 2: Tissue Distribution of this compound in Preclinical Models
| Species Examined | Tissues and Fluids Analyzed | Analytical Method | Key Findings |
|---|---|---|---|
| Bovine (Cattle) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Eye Fluid, Blood | GC-MS | Procedure developed for identification and quantification of this compound in various tissues. nih.gov |
| Canine (Dog) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Eye Fluid, Blood | GC-MS | Procedure developed for identification and quantification of this compound in various tissues. nih.gov |
| Caprine (Goat) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Eye Fluid, Blood | GC-MS | Procedure developed for identification and quantification of this compound in various tissues. nih.gov |
| Feline (Cat) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Eye Fluid, Blood | GC-MS | Procedure developed for identification and quantification of this compound in various tissues. nih.gov |
| Ovine (Sheep) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Eye Fluid, Blood | GC-MS | Procedure developed for identification and quantification of this compound in various tissues. nih.gov |
| Porcine (Swine) | Brain, Lung, Liver, Kidney, Skeletal Muscle, Urine, Bile, Eye Fluid, Blood | GC-MS | Procedure developed for identification and quantification of this compound in various tissues. nih.gov |
These studies on tissue distribution are critical for forensic toxicology, allowing investigators to confirm exposure to this compound-containing solutions. nih.govresearchgate.net Furthermore, understanding the drug's disposition helps in evaluating the safety and environmental impact related to the disposal of animal carcasses euthanized with this agent.
Ethical Frameworks and Considerations in Preclinical this compound Research
The use of this compound in preclinical research, particularly in euthanasia studies, is governed by stringent ethical frameworks designed to protect animal welfare. ssbfnet.comforskningsetikk.nonih.gov A central principle is the "3Rs": Replacement, Reduction, and Refinement. ssbfnet.com
Replacement: Seeking alternatives to animal use wherever possible.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.
Refinement: Modifying procedures to minimize pain, suffering, and distress.
A primary ethical concern in research involving this compound combination products like T-61 has been the inclusion of a neuromuscular blocking agent (mebezonium iodide). nih.govnih.govsigmaaldrich.com The concern is that if the animal is not adequately anesthetized by the this compound component, it might remain conscious while paralyzed and unable to show signs of pain or distress.
To address this, preclinical research protocols have been specifically designed to evaluate the sequence of physiological events. Studies using EEG in dogs and rabbits were conducted to demonstrate that the loss of consciousness either precedes or occurs simultaneously with the onset of muscle paralysis, concluding that the inclusion of the muscle relaxant did not, therefore, pose an ethical problem. nih.govnih.govsigmaaldrich.com However, these studies also noted that the use of T-61 could have emotionally unpleasant side effects, such as vocalization, which requires consideration. nih.govsigmaaldrich.com
All research involving animals, including studies on this compound, must be justified through a cost-benefit analysis, where the potential scientific benefits outweigh the harm to the animals. animal-journal.eu Such research must be approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee, which ensures compliance with all local, national, and international regulations. ssbfnet.com
Structure Activity Relationship Sar Studies and Rational Compound Design
Identification of Pharmacophoric Features and Structural Moieties
Embutramide, with the systematic IUPAC name N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, possesses a distinct molecular structure. wikipedia.orgnih.gov Its activity is derived from the specific arrangement of its constituent parts. The core structure can be deconstructed into several key pharmacophoric features and structural moieties that are believed to be crucial for its biological activity. This compound is structurally analogous to gamma-hydroxybutyrate (GHB). wikipedia.org
The essential structural components include:
A Substituted Aromatic Ring: The molecule contains a 3-methoxyphenyl (B12655295) group. The position of the methoxy (B1213986) substituent on the phenyl ring is a critical element. Aromatic rings are common in centrally active agents, often participating in hydrophobic and electronic interactions with biological targets.
An Amide Linkage: The butanamide portion of the molecule introduces an amide group, which can act as both a hydrogen bond donor and acceptor. This functionality is pivotal in the interaction of many drugs with their biological receptors.
A Hydrophilic Tail: The structure terminates in a 4-hydroxybutanamide (B1328909) chain. The terminal hydroxyl group adds a point of hydrophilicity to an otherwise largely lipophilic molecule and provides another site for hydrogen bonding.
These features collectively define the pharmacophore of this compound. Alterations to any of these moieties would be expected to impact the compound's activity profile.
Table 1: Key Pharmacophoric Features of this compound
| Structural Moiety | Description | Potential Role in Activity |
|---|---|---|
| 3-Methoxyphenyl Group | An aromatic ring with a methoxy substituent at the meta position. | Contributes to lipophilicity; potential for π-π stacking and hydrophobic interactions. The methoxy group may influence electronic distribution and metabolic stability. |
| Dialkyl-Substituted Quaternary Carbon | A central carbon atom bonded to two ethyl groups. | Creates a specific three-dimensional conformation and steric bulk, which can be critical for receptor fit and selectivity. |
| Amide Linker | -C(=O)NH- group connecting the hydrophobic core to the side chain. | Acts as a hydrogen bond donor (N-H) and acceptor (C=O), forming key interactions with biological targets. |
| 4-Hydroxybutyl Chain | A four-carbon chain terminating in a primary alcohol. | Introduces hydrophilicity and a hydrogen bonding site (-OH). The chain length and terminal group can influence solubility, metabolism, and duration of action. |
Computational Approaches to this compound SAR Modeling (e.g., Molecular Docking)
While specific molecular docking studies on this compound are not extensively detailed in publicly available literature, the application of computational methods is a standard approach in modern medicinal chemistry for exploring SAR. mdpi.com These in silico techniques can predict how this compound and its hypothetical analogs might interact with biological targets. mdpi.comnih.gov
Molecular Docking: This technique would involve modeling the interaction between this compound and a putative protein target. nanobioletters.com The process requires a three-dimensional structure of the target, into which the ligand (this compound) is placed to predict its preferred binding orientation and affinity. mdpi.comlongdom.org The results can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of analogs with enhanced affinity or selectivity. longdom.org
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.com These analyses correlate the biological activity of a series of compounds with their 3D properties (steric and electrostatic fields). mdpi.com For this compound, a 3D-QSAR study would involve synthesizing a library of analogs, measuring their activity, and then generating a computational model. This model would produce contour maps indicating where modifications to the this compound scaffold (e.g., adding bulky groups, altering charge) might increase or decrease activity, thereby guiding further synthesis. mdpi.com
Design Principles for Modulating Onset and Duration of Action
The pharmacokinetic profile, including the onset and duration of action, is a critical aspect of compound design. nih.gov Principles of medicinal chemistry can be applied to the this compound structure to rationally modulate these properties. researchgate.net
Modulating Onset of Action: The speed at which a compound takes effect is often related to its ability to cross biological membranes and reach its target.
Aqueous Solubility: The terminal hydroxyl group is key for aqueous solubility. Masking this group as a prodrug (e.g., an ester) that is cleaved in vivo could delay the onset by requiring metabolic activation.
Modulating Duration of Action: The duration of effect is primarily governed by the rate of metabolism and elimination.
Metabolic Stability: The methoxy group on the phenyl ring and the terminal hydroxyl group are potential sites for metabolism (O-demethylation and oxidation, respectively). Replacing the methoxy group with a more metabolically stable group (like a halogen) or blocking the site of metabolism by adding a group like fluorine nearby could prolong the compound's half-life.
Altering the Side Chain: Changing the length or functionality of the 4-hydroxybutanamide side chain could significantly alter how the molecule is recognized by metabolic enzymes, thus changing its rate of clearance and duration of action.
Synthetic Strategies for Developing this compound Analogs and Derivatives
The development of this compound analogs can be achieved by modifying its known synthetic pathway. wikipedia.org The original synthesis provides a robust template for creating structural variations at several key positions. wikipedia.org
The reported synthesis of this compound proceeds via three main steps:
Alkylation: (3-methoxyphenyl)acetonitrile (B41291) is reacted with bromoethane (B45996) to produce 2-ethyl-2-(3-methoxyphenyl)butanenitrile. wikipedia.org
Reduction: The resulting nitrile is reduced to the corresponding primary amine, 2-ethyl-2-(3-methoxyphenyl)butan-1-amine, using a reducing agent like sodium borohydride (B1222165). wikipedia.org
Amidation: The amine is then reacted with gamma-butyrolactone (B3396035) (GBL) to form the final amide product, this compound. wikipedia.org
Strategies for Analog Synthesis:
Varying the Aromatic Ring: The starting material, (3-methoxyphenyl)acetonitrile, can be replaced with other substituted phenylacetonitriles. This would allow for the introduction of different substituents (e.g., halogens, alkyl groups, different alkoxy groups) at various positions on the phenyl ring to probe electronic and steric effects.
Modifying the Quaternary Center: In the alkylation step, different alkyl halides (e.g., bromopropane, bromobutane) could be used instead of bromoethane to generate analogs with groups other than ethyl at the quaternary carbon. This would directly test the influence of steric bulk at this position.
Altering the Amide Side Chain: The final amidation step offers significant flexibility. Instead of gamma-butyrolactone, other lactones or hydroxy acids (with appropriate protecting groups) could be used to synthesize analogs with different side chain lengths or functionalities. For example, using valerolactone would extend the chain by one carbon. Alternatively, reacting the intermediate amine with a different acylating agent could replace the entire 4-hydroxybutanamide moiety. nih.gov
These synthetic strategies would allow for a systematic exploration of the SAR of this compound, potentially leading to the discovery of novel compounds with tailored pharmacological profiles.
Q & A
Q. How to integrate mixed-methods approaches in studying this compound’s environmental toxicity?
- Methodological Approach : Pair quantitative LC-MS detection of this compound in wastewater with qualitative interviews on disposal practices in pharmaceutical facilities. Use triangulation to validate data, ensuring statistical rigor (e.g., regression analysis) and thematic consistency (e.g., coding interview transcripts via NVivo) .
Q. What statistical strategies are optimal for analyzing this compound’s dose-dependent behavioral effects in rodents?
- Methodological Approach : Apply repeated-measures ANOVA to account for intra-subject variability. Use post-hoc tests (e.g., Tukey’s HSD) to compare dose groups. Include error bars representing SEM or bootstrapped confidence intervals. For non-parametric data (e.g., ordinal sedation scales), use Friedman tests .
Q. How to address publication bias in the existing literature on this compound’s clinical potential?
- Methodological Approach : Perform funnel plot analysis to detect asymmetry in published effect sizes. Include grey literature (e.g., conference abstracts, dissertations) via ProQuest or OpenGrey. Conduct a fail-safe N calculation to estimate the number of unpublished null studies required to overturn conclusions .
Data Presentation and Validation
- Tables : Include summary tables comparing this compound’s pharmacokinetic parameters (e.g., t½, Cmax) across species, citing primary sources .
- Reproducibility : Archive datasets in repositories like Zenodo, with DOIs for public access. Provide step-by-step protocols on protocols.io .
- Ethical Compliance : Use CONSORT or ARRIVE checklists for reporting in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
